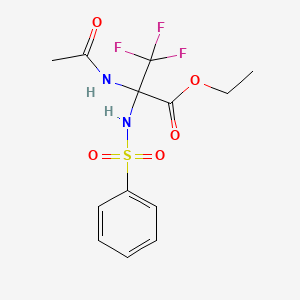

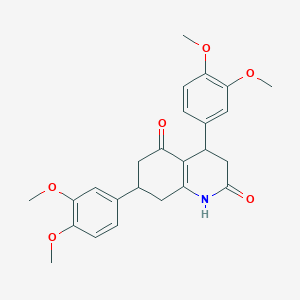

![molecular formula C14H10N2O2 B5512204 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)

2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Overview

Description

2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 238.074227566 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Analysis

The study of structural conformations of related pyrrolidine dione compounds highlights their molecular interactions and conformations. For instance, the pyrrolidine-2,5-dione ring exhibits a twisted conformation, with acetyl groups lying to opposite sides, indicating its structural flexibility and potential for diverse chemical reactions and interactions (Caracelli et al., 2010).

Semiconductor and Material Science

Derivatives of pyrrolo[3,4-c]pyridine-dione have been utilized in the development of novel nitrogen-embedded small molecules for semiconducting applications. These compounds exhibit unique optical, electrochemical properties, and carrier transport properties, showcasing their potential in the field of electronics and material science (Zhou et al., 2019).

Organic Synthesis and Chemical Transformations

Research into pyrrolidine diones extends into organic synthesis, where their transformations and derivatives are explored. For example, the conversion of pyrrolidine-2,5-dione to maleimide through tosylation provides insights into novel synthetic routes and mechanisms, contributing to medicinal chemistry and drug development (Yan et al., 2018).

Photoluminescent Materials

The synthesis and characterization of novel derivatives, such as (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione, indicate their potential use in photoluminescent materials. This opens avenues for their application in optoelectronic devices and as materials with specific light-emitting properties (Lv et al., 2013).

Electrochemical Applications

Compounds based on the pyrrolo[3,4-c]pyridine-dione structure have shown excellent electrocatalytic activity for the reduction of CO2, demonstrating their potential in environmental applications and as catalysts in electrochemical reactions (Ghobadi et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are the Fibroblast Growth Factor Receptors (FGFRs) and Tropomyosin receptor kinases (TRKs) . FGFRs and TRKs play essential roles in various types of tumors and are involved in signal transduction pathways that regulate organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with its targets by binding to the receptors, leading to inhibition of their activities . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound could form two hydrogen bonds with the backbone carbonyl and NH in the hinge region .

Biochemical Pathways

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that similar compounds have shown good plasma stability .

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit cancer cell proliferation and induce apoptosis . Furthermore, it also significantly inhibits the migration and invasion of cancer cells .

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione are largely determined by its interactions with various biomolecules. It has been reported that derivatives of 1H-pyrrolo[3,4-b]pyridine, a similar compound, have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that this compound may also interact with these receptors, influencing biochemical reactions.

Cellular Effects

In cellular contexts, this compound may have significant effects on cell function. For instance, similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . This suggests that this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its interactions with biomolecules such as enzymes. As mentioned earlier, it may interact with FGFRs, leading to inhibition or activation of these enzymes . This could result in changes in gene expression and other downstream effects.

Properties

IUPAC Name |

2-benzylpyrrolo[3,4-c]pyridine-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-6-7-15-8-12(11)14(18)16(13)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGCUHGBTMPMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5512140.png)

![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)

![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)

![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)

![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)